7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
CAS No.: 85654-22-4
Cat. No.: VC3947707
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - 85654-22-4](/images/structure/VC3947707.png)
Specification
CAS No. | 85654-22-4 |
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Molecular Formula | C11H10N2O2 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 7-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Standard InChI | InChI=1S/C11H10N2O2/c14-7-3-4-9-8(6-7)11(15)13-5-1-2-10(13)12-9/h3-4,6,14H,1-2,5H2 |
Standard InChI Key | HOCUZSXEGWDCGI-UHFFFAOYSA-N |
SMILES | C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1 |
Canonical SMILES | C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one features a bicyclic framework where a pyrrolidine ring is fused to a quinazolinone system. The hydroxyl group at position 7 and the ketone at position 9 are critical to its reactivity and intermolecular interactions . X-ray crystallographic studies of related compounds, such as 3-propoxymethylidene derivatives, reveal planar arrangements stabilized by hydrogen bonding, suggesting similar structural rigidity in the parent compound .
Key Structural Features:
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Pyrrolidine Ring: A five-membered saturated ring contributing to conformational flexibility.
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Quinazolinone Core: A bicyclic system with a ketone group at position 9, enabling electrophilic reactivity.
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Hydroxyl Substituent: The -OH group at position 7 facilitates hydrogen bonding, influencing solubility and target binding .
Synthetic Methodologies
Cyclization-Based Routes
The synthesis of pyrroloquinazolinones typically involves cyclization reactions. For 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a common approach begins with the condensation of pyrrolidin-2-one with 2-aminobenzoic acid derivatives. Phosphorus oxychloride () is often employed as a cyclizing agent, facilitating the formation of the quinazolinone ring . Subsequent hydroxylation at position 7 is achieved via oxidative or nucleophilic substitution methods.
Example Synthesis:
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Condensation: Reacting pyrrolidin-2-one with methyl 2-aminobenzoate in yields the intermediate 2,3-dihydropyrrolo[2,1-b]quinazolin-9-one.
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Hydroxylation: Treating the intermediate with aqueous sodium hydroxide introduces the hydroxyl group at position 7 .
Alkylation Strategies
Derivatization of the parent compound often involves alkylation. For instance, the synthesis of 8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one employs n-propyl iodide under basic conditions to introduce an allyl group at position 8, enhancing lipophilicity and bioavailability.
Physicochemical Properties
Basic Parameters
Property | Value |
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Molecular Formula | |
Molecular Weight | 202.21 g/mol |
CAS Number | 85654-22-4 |
Hydrogen Bond Donors | 2 (OH and NH groups) |
Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one hydroxyl oxygen) |
The compound’s moderate polarity, conferred by its hydroxyl and ketone groups, suggests solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Crystallographic data for analogues indicate monoclinic crystal systems with intermolecular hydrogen bonds stabilizing the lattice .
Comparative Analysis with Structural Analogues
The parent compound’s hydroxylation pattern provides a balance between solubility and target affinity, distinguishing it from chlorinated or alkylated analogues optimized for specific applications .
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